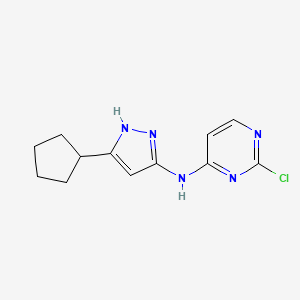
2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various diseases, including cancer, due to their ability to interfere with specific signaling pathways involved in cell growth and proliferation.
Preparation Methods
The synthesis of 2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Introduction of the pyrimidine ring: This step involves the reaction of the pyrazole intermediate with suitable reagents to form the pyrimidine ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques to ensure consistent product quality.
Chemical Reactions Analysis
2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position of the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which makes it a candidate for the development of anticancer drugs.
Biological Research: The compound is used in studies to understand the role of specific kinases in cellular signaling pathways and disease mechanisms.
Chemical Biology: It serves as a tool compound to probe the function of kinases and other enzymes in various biological processes.
Industrial Applications: The compound and its derivatives may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, playing a crucial role in regulating cellular processes. By inhibiting these kinases, the compound can interfere with signaling pathways that promote cell growth and proliferation, leading to potential therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
2-chloro-N-(3-cyclopentyl-1H-pyrazol-5-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have shown significant biological activity in various studies.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have been studied for their potential as CDK2 inhibitors and have shown promising results in inhibiting cancer cell growth.
The uniqueness of this compound lies in its specific structure, which may confer distinct binding properties and selectivity towards certain kinases, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-(5-cyclopentyl-1H-pyrazol-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c13-12-14-6-5-10(16-12)15-11-7-9(17-18-11)8-3-1-2-4-8/h5-8H,1-4H2,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUFADQNKIUOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)
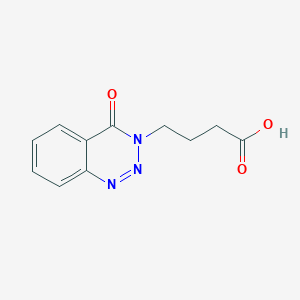
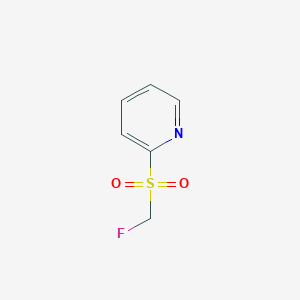
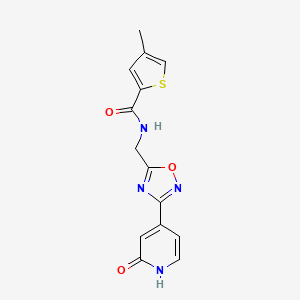
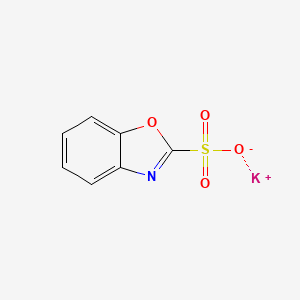
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)
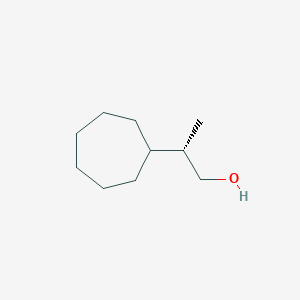

![N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2969576.png)
![N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2969577.png)
![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)

![2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2969582.png)
